![molecular formula C12H14O4 B12600034 Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate CAS No. 915962-72-0](/img/structure/B12600034.png)
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C12H14O4 This compound is known for its unique structure, which includes a phenyl ring substituted with hydroxyl and hydroxymethyl groups, and an ethyl ester group attached to a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate typically involves the esterification of 4-hydroxy-3-(hydroxymethyl)cinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond in the propenoate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group on the phenyl ring can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 4-hydroxy-3-(carboxymethyl)cinnamic acid.
Reduction: Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoate.
Substitution: 4-hydroxy-3-(halomethyl)phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of polymers and other materials with specific functional properties.
Mecanismo De Acción
The biological activity of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in cells.
Comparación Con Compuestos Similares
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[4-hydroxy-3-methoxyphenyl]prop-2-enoate: This compound has a methoxy group instead of a hydroxymethyl group, which may affect its reactivity and biological activity.
Ethyl 3-[4-hydroxyphenyl]prop-2-enoate: Lacks the hydroxymethyl group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
Ethyl 3-[4-methoxy-3-(hydroxymethyl)phenyl]prop-2-enoate: The presence of both methoxy and hydroxymethyl groups may enhance its solubility and reactivity in certain chemical reactions.
Propiedades
Número CAS |
915962-72-0 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-7,13-14H,2,8H2,1H3 |
Clave InChI |
BDKQDEYGCMVBPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
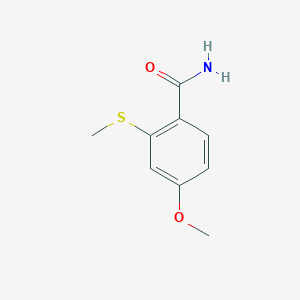

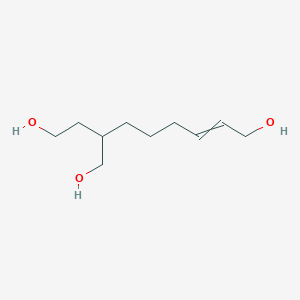
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
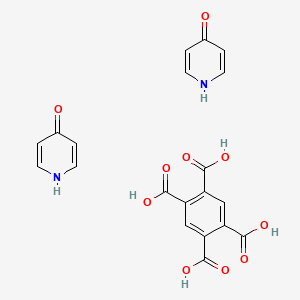
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
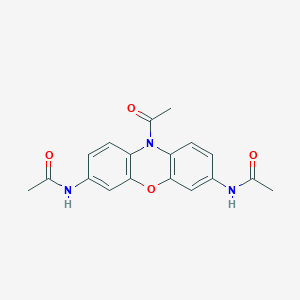
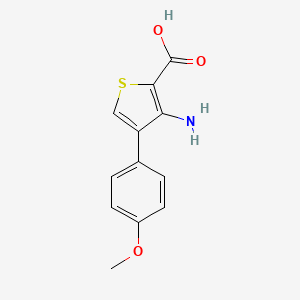
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
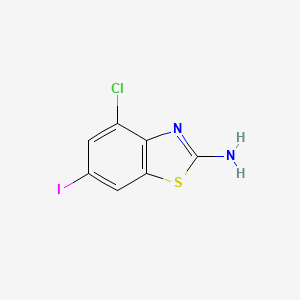
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
